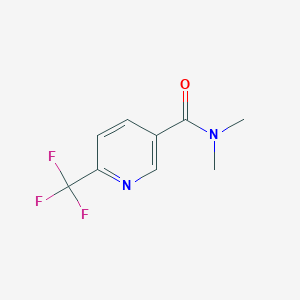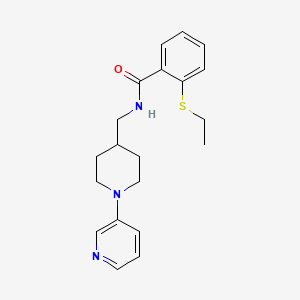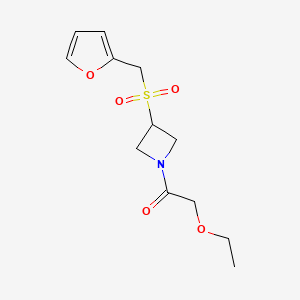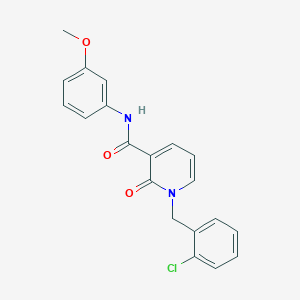
N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide , often abbreviated as TFMP , is a chemical compound with a unique structural motif. It belongs to the class of trifluoromethylpyridines . The trifluoromethyl group (CF₃) imparts distinct properties to this compound, making it valuable in both agrochemical and pharmaceutical applications .
Synthesis Analysis
The synthesis of TFMP involves several methods, but one notable derivative is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) . This compound serves as a chemical intermediate for the synthesis of various crop-protection products. Researchers have explored different synthetic routes to obtain 2,3,5-DCTF .
Molecular Structure Analysis
TFMP features a pyridine ring with a trifluoromethyl group attached at the 6-position. The N,N-dimethyl substitution occurs at the 3-position of the pyridine ring. The fluorine atoms in the trifluoromethyl group contribute to its unique physicochemical properties, which play a crucial role in its biological activities .
Chemical Reactions Analysis
TFMP derivatives participate in various chemical reactions, including vapor-phase reactions. These transformations are essential for creating novel compounds with tailored properties. For example, 2,3,5-DCTF serves as an intermediate in the synthesis of crop-protection agents .
Physical And Chemical Properties Analysis
Mécanisme D'action
The biological activities of TFMP derivatives arise from a combination of factors. The fluorine atoms enhance lipophilicity and alter molecular interactions, while the pyridine moiety contributes to specific binding interactions. These properties make TFMP derivatives effective in pest control and pharmaceutical applications .
Safety and Hazards
Orientations Futures
Researchers continue to explore novel applications for TFMP derivatives. Given their unique properties, we anticipate discovering additional uses in agrochemicals, pharmaceuticals, and other fields. Further studies will unveil new synthetic routes and enhance our understanding of their mechanisms of action .
: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. DOI: 10.1584/jpestics.D21-012
Propriétés
IUPAC Name |
N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)8(15)6-3-4-7(13-5-6)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKULCZIMORKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-oxo-2-(propylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2790147.png)
![Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2790150.png)
![7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1,3,7-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790152.png)


![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid](/img/structure/B2790157.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2790158.png)



![N-(2-methoxyethyl)-2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]butanamide](/img/structure/B2790162.png)
